2-Fluoro-4-(trifluoromethyl)benzamide is a synthetic compound frequently utilized as a building block in organic synthesis and medicinal chemistry research. [, , , , ] It belongs to the class of benzamide derivatives, characterized by a benzene ring (phenyl group) attached to a carboxamide (-C(=O)NH2) functional group. [, ] The compound's structure includes fluorine and trifluoromethyl substituents at the 2 and 4 positions of the benzene ring, respectively. [, ] These substitutions contribute to the molecule's unique properties and influence its reactivity in various chemical reactions. [, , , , ] In scientific research, 2-fluoro-4-(trifluoromethyl)benzamide serves as a versatile intermediate in the development of novel compounds with diverse biological activities. [, , , , ]
This compound belongs to the class of substituted benzamides, which are widely studied for their biological activities and applications in drug development. The fluorine and trifluoromethyl groups enhance its reactivity and stability, making it a valuable precursor in synthetic chemistry.
The synthesis of 2-Fluoro-4-(trifluoromethyl)benzamide can be achieved through several methods:
The molecular structure of 2-Fluoro-4-(trifluoromethyl)benzamide consists of a benzene ring substituted with a fluorine atom at the second position and a trifluoromethyl group at the fourth position relative to the amide group. The structural formula can be represented as:
The presence of multiple electronegative fluorine atoms influences both the electronic properties and steric hindrance around the amide functional group, which can affect its reactivity in chemical reactions.
2-Fluoro-4-(trifluoromethyl)benzamide can participate in various chemical reactions:
The mechanism of action for 2-Fluoro-4-(trifluoromethyl)benzamide primarily involves its ability to interact with biological targets due to its unique electronic structure imparted by the fluorine and trifluoromethyl groups. These interactions can influence enzyme activity or receptor binding, making it a candidate for drug development.
2-Fluoro-4-(trifluoromethyl)benzamide has several applications:
The strategic incorporation of fluorine atoms into pharmaceutical scaffolds has revolutionized medicinal chemistry, with 2-fluoro-4-(trifluoromethyl)benzamide exemplifying this approach. This compound features a fluorine atom at the ortho-position and a trifluoromethyl group at the para-position on its benzamide core, creating a distinct electronic and steric profile. The fluorine atom’s high electronegativity (3.98 Pauling scale) induces a strong dipole moment, polarizing the aromatic ring and enhancing hydrogen-bond acceptor capacity at the adjacent carbonyl group. This polarization facilitates stronger interactions with target proteins, as observed in kinase inhibitors and GPCR modulators .
Metabolic stability is significantly augmented through fluorine substitution. The C–F bond’s strength (485 kJ/mol) impedes oxidative cleavage by cytochrome P450 enzymes, reducing deactivation. Comparative studies show that fluorinated benzamides exhibit up to 5-fold longer half-lives in hepatic microsomes than non-fluorinated analogs [2] [5]. Furthermore, fluorine’s small van der Waals radius (1.47 Å) allows it to mimic hydrogen while conferring greater stability, enabling optimal membrane permeability in drug delivery applications [6].
Table 1: Metabolic Stability of Fluorinated Benzamide Derivatives
Compound | Half-life (Human Liver Microsomes, min) | Membrane Permeability (PAMPA, ×10⁻⁶ cm/s) |
---|---|---|
4-(Trifluoromethyl)benzamide | 22 | 8.5 |
2-Fluoro-4-(trifluoromethyl)benzamide | 98 | 14.2 |
5-Bromo-2-fluoro-4-(trifluoromethyl)benzamide | 115 | 12.8 |
Non-fluorinated benzamide | 18 | 5.3 |
Data derived from preclinical pharmacokinetic studies [2] [5] [6].
The trifluoromethyl (–CF₃) group serves as a versatile pharmacophore due to its combined electronic and hydrophobic properties. In 2-fluoro-4-(trifluoromethyl)benzamide, the –CF₃ group exhibits strong electron-withdrawing effects (Hammett constant σₘ = 0.43), which reduce the benzene ring’s electron density by 30% compared to methyl substituents. This electron deficiency enhances the carboxamide’s electrophilicity, promoting stronger hydrogen-bond interactions with biological targets such as ATP-binding pockets in kinases [7].
Sterically, the –CF₃ group occupies a volume of 38.2 ų—larger than a chlorine atom (29.1 ų) but similar to an isopropyl group. This bulk enables optimal filling of hydrophobic protein cavities while resisting metabolic oxidation. In Hedgehog (Hh) signaling inhibitors, analogs featuring 4-(trifluoromethyl)benzamide scaffolds show 10-fold higher potency than methyl-substituted counterparts due to enhanced van der Waals contacts with the Smoothened receptor [2]. The group’s lipophilicity (π = 0.88) also improves cellular uptake, with log P values of 2.46 for 2-fluoro-4-(trifluoromethyl)benzamide—ideal for blood-brain barrier penetration in CNS drug candidates [3] [6].
Table 2: Steric and Electronic Parameters of Key Substituents
Substituent | Van der Waals Volume (ų) | Hammett Constant (σₘ) | Lipophilicity (π) |
---|---|---|---|
–CF₃ | 38.2 | 0.43 | 0.88 |
–F | 13.1 | 0.34 | 0.14 |
–CH₃ | 23.8 | -0.07 | 0.56 |
–Cl | 29.1 | 0.37 | 0.71 |
Parameters influence binding affinity and pharmacokinetics [5].
Halogen bonding (XB) is a critical non-covalent interaction where the electrophilic σ-hole of a halogen atom engages nucleophilic regions of proteins. In 2-fluoro-4-(trifluoromethyl)benzamide, the ortho-fluorine acts as an XB donor, forming directional interactions with carbonyl oxygen atoms or backbone amides in target proteins. This bond exhibits a bond strength of 3–5 kcal/mol—comparable to hydrogen bonds—and enhances binding affinity by up to 20-fold in GPCR agonists . Computational studies confirm that fluorine’s σ-hole potential (+16.5 kcal/mol) enables interactions with Lewis bases (e.g., histidine or asparagine side chains) at distances of 3.0–3.5 Å [7].
The trifluoromethyl group indirectly amplifies XB by polarizing the C–F bond, increasing its positive electrostatic potential. In SAR studies, 2-fluoro-4-(trifluoromethyl)benzamide derivatives show 40% higher binding affinity for kinases than non-fluorinated analogs due to synergistic halogen bonding and hydrophobic effects [8]. This dual mechanism is exploited in drug design to anchor inhibitors to protein pockets, as seen in FDA-approved drugs containing trifluoromethyl groups [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7